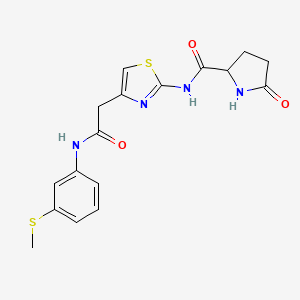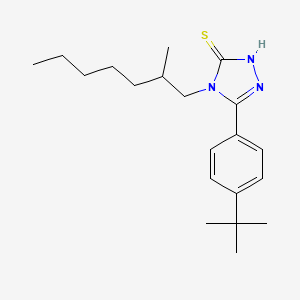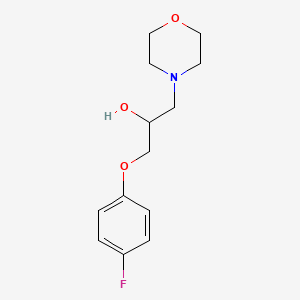
1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol” is an organic molecule that contains a morpholine ring and a fluorophenoxy group. Morpholine is a common motif in pharmaceuticals and other biologically active compounds, and the fluorophenoxy group is often used in medicinal chemistry due to the unique properties of fluorine .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of a morpholine ring, a fluorophenoxy group, and a propan-2-ol group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups have been studied. For example, compounds with a morpholine ring have been found to exhibit various biological activities.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the morpholine ring could influence properties like polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Gene Function Study
1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol might be indirectly related to the study of morpholino oligos, a derivative of morpholine, used in gene function analysis. Morpholinos are known to inhibit gene function in various organisms and are considered a relatively simple and rapid method to study gene function, suggesting potential research applications in developmental biology and gene therapy (Heasman, 2002).
Antioxidant Activity Analysis
Research involving methods for determining antioxidant activity could be indirectly related to the compound, given its structural components. Analytical methods like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH are critical for assessing the antioxidant capacity of compounds, which might be relevant for compounds like 1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol in understanding their potential antioxidant properties or interactions with other antioxidants (Munteanu & Apetrei, 2021).
Development of Chemosensors
The development of chemosensors based on related chemical structures, such as 4-Methyl-2,6-diformylphenol (DFP), for detecting various analytes, might suggest potential applications for 1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol in the field of chemical sensing and analysis. These chemosensors have been documented for high selectivity and sensitivity, indicating a potential area for applying or studying the compound (Roy, 2021).
Pharmacological Profile of Morpholine Derivatives
Given the presence of a morpholine moiety in 1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol, studies on the broad spectrum of pharmacological activities of morpholine derivatives could be relevant. The review of morpholine and pyran analogues highlights their importance in diverse pharmacological activities, potentially implying a research interest in investigating the compound's pharmacological properties (Asif & Imran, 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-fluorophenoxy)-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3/c14-11-1-3-13(4-2-11)18-10-12(16)9-15-5-7-17-8-6-15/h1-4,12,16H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBOJHVHJVOETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

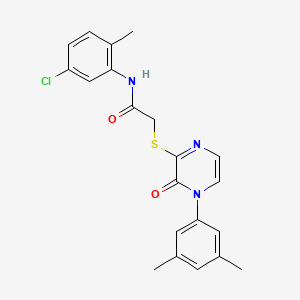
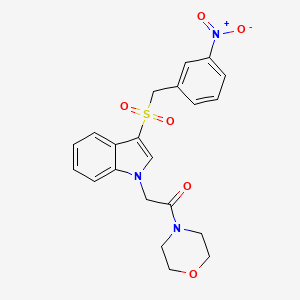
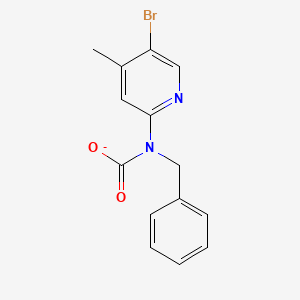
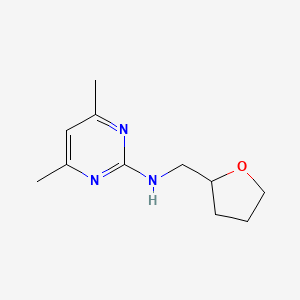
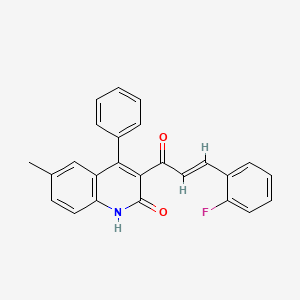
![N-(2-ethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2426865.png)
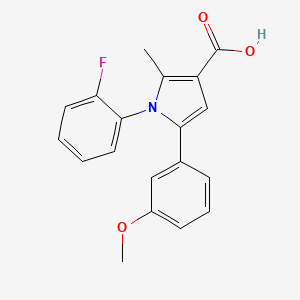
![1-(2-Hydroxyethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2426868.png)
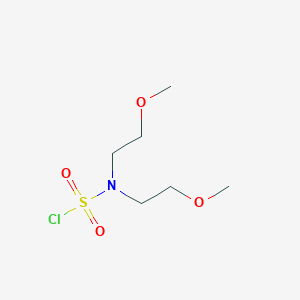
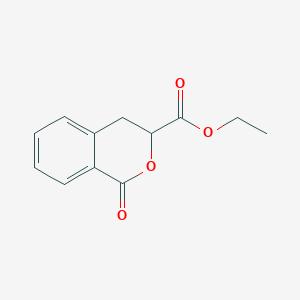
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2426874.png)
![4-(2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2426875.png)
